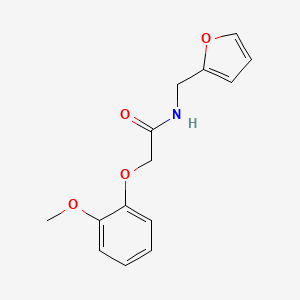![molecular formula C13H19ClN2O B5536460 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of phencyclidine (PCP) and has been shown to have a unique mechanism of action that makes it a valuable tool for studying certain physiological and biochemical processes.
Mécanisme D'action
3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of the receptor's ion channel, which reduces the flow of calcium ions into the cell. This inhibition of the NMDA receptor has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has been shown to have a number of effects on the central nervous system. These effects include the modulation of synaptic plasticity, the regulation of pain perception, and the prevention of excitotoxicity. 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride is its high affinity for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and biochemical processes. However, 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has some limitations as well. One limitation is that it has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride. One area of interest is the development of new compounds that are similar to 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride but have longer half-lives and reduced toxicity. Another area of interest is the use of 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride in the treatment of chronic pain and addiction. Finally, the role of the NMDA receptor in the development of neurological disorders such as Alzheimer's disease and schizophrenia is an area of active research that may benefit from the use of 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride.
Méthodes De Synthèse
The synthesis of 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride involves the reaction of 2-chlorobenzaldehyde with 2-(2-chlorophenyl)ethylamine to form the intermediate compound 2-(2-chlorophenyl)ethylideneamine. This intermediate is then reacted with 3-pyrrolidinol to form 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride.
Applications De Recherche Scientifique
3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, pain perception, and addiction. 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. 3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride has also been used to study the role of the NMDA receptor in the development of chronic pain and addiction.
Propriétés
IUPAC Name |
3-[[2-(2-chlorophenyl)ethylamino]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-4-2-1-3-11(12)5-7-15-9-13(17)6-8-16-10-13/h1-4,15-17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTRSTIVNSOMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CNCCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(2-Chlorophenyl)ethyl]amino}methyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)
